molecular formula C19H19ClN2O4 B2808919 8-chloro-3-(3,4-dimethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 899784-42-0

8-chloro-3-(3,4-dimethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No. B2808919
M. Wt: 374.82
InChI Key: CDBZPBXXFHEQSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzoxadiazocin ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a benzoxadiazocin ring, which is a type of heterocyclic compound. Heterocyclic compounds are characterized by a cyclic structure with at least one atom that is not carbon within the ring .

Scientific Research Applications

Chemical Transformations and Synthesis

  • The compound, as part of the benzoxadiazocin family, has been explored in chemical synthesis studies. For example, in the synthesis of 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one, a study noted the unexpected transformations and isomerization of similar compounds in DMSO solution, highlighting the dynamic chemical properties of this class (Sedova, Krivopalov, & Shkurko, 2017).
  • Another study focused on the synthesis of new derivatives within the benzoxadiazocin family, emphasizing the structural novelty and potential antiradical activity of these compounds (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).

Pharmacological Studies

  • Some research has explored the pharmacological properties of related benzodiazocin compounds. For instance, a study synthesized and evaluated substituted 8-chloro-3,4-dihydro-6-phenyl-1,5-benzodiazocin-2-ones for central nervous system properties, indicating potential relevance to anxiety treatment, albeit with lower efficacy compared to known agents like diazepam (Steinman & Topliss, 1969).

properties

IUPAC Name

4-chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-19-10-14(13-8-11(20)4-6-15(13)26-19)21-18(23)22(19)12-5-7-16(24-2)17(9-12)25-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBZPBXXFHEQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

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